1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride
Overview
Description
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N4 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride (CAS No. 1427195-29-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H8Cl2N4
- Molecular Weight : 207.06 g/mol
- Structure : The compound features a pyrazolo[3,4-c]pyridine core with an amine functional group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways.
- Receptor Binding : The compound may bind to receptors, influencing their activity and downstream effects.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that derivatives of this compound could modulate HBV capsid assembly, leading to significant antiviral effects. Notably, one derivative showed an EC50 value of 0.034 μM in inhibiting HBV replication in vitro .
Anticancer Activity
The compound's anticancer potential has also been explored. In various studies, it has exhibited cytotoxic effects against different cancer cell lines. For instance, it was found to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the pyrazolo[3,4-c]pyridine scaffold can significantly enhance biological activity. Substituents at specific positions on the ring can improve potency and selectivity against targeted enzymes or receptors .
Study on Antiviral Properties
In a study focused on the development of new antiviral agents targeting HBV, researchers synthesized a series of sulfonamide analogues based on the pyrazolo[3,4-c]pyridine structure. Among these, certain derivatives demonstrated promising anti-HBV activity in vivo, highlighting the potential of this class of compounds as therapeutic agents .
Anticancer Evaluation
Another investigation assessed the anticancer efficacy of this compound against breast cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-5-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-6-1-4-2-9-10-5(4)3-8-6;;/h1-3H,(H2,7,8)(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSOTCHLVJHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.